molecular formula C20H17NOS B2597940 N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-71-4

N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide

Cat. No.: B2597940
CAS No.: 321431-71-4
M. Wt: 319.42
InChI Key: JCEYLJRWFLGOHO-UHFFFAOYSA-N
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Description

N-{4-[(Phenylsulfanyl)methyl]phenyl}benzenecarboxamide is a benzamide derivative featuring a phenylsulfanylmethyl group at the para position of the aniline ring. Its structure combines a benzamide core with a sulfur-containing substituent, which may influence its electronic, steric, and biological properties.

Properties

IUPAC Name

N-[4-(phenylsulfanylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c22-20(17-7-3-1-4-8-17)21-18-13-11-16(12-14-18)15-23-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEYLJRWFLGOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide typically involves the reaction of 4-[(phenylsulfanyl)methyl]aniline with benzoic acid derivatives under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while reduction of the amide group would produce the corresponding amine.

Scientific Research Applications

N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules through sulfur-based interactions, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogs

Core Substituent Variations

The target compound’s phenylsulfanylmethyl group distinguishes it from analogs with alternative substituents:

  • N-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide (CAS 338398-61-1): Incorporates a trifluoromethyl group, introducing strong electron-withdrawing and lipophilic characteristics, which may improve bioavailability and protein binding .
Table 1: Structural and Electronic Effects of Substituents
Compound Substituent Electronic Effect Potential Impact
Target compound Phenylsulfanylmethyl Moderate electron-donating Balanced solubility/bioactivity
4-Chloro analog Chloro Electron-withdrawing Enhanced stability
Trifluoromethyl analog CF₃ Strongly electron-withdrawing Increased lipophilicity

Comparison with Sulfonamide Derivatives

Sulfonamides (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) differ in their sulfonyl (–SO₂–) linkage versus the carboxamide (–CONH–) group in the target compound. Sulfonamides are widely studied for antimicrobial activity , while benzamides may exhibit divergent pharmacological profiles due to altered hydrogen-bonding capabilities and steric bulk .

Spectroscopic and Crystallographic Data

  • NMR/IR : While direct data for the target compound is unavailable, analogs such as (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () show characteristic ¹H NMR peaks for aromatic protons (δ 7.2–7.8 ppm) and IR absorption for sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
  • Crystal packing : Weak C–H⋯O hydrogen bonds in sulfonamides (e.g., ) form 3D networks, while benzamides may exhibit similar intermolecular interactions depending on substituent polarity .
Table 2: Selected Physicochemical Data for Analogs
Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (cm⁻¹)
N-(2-Formylphenyl)-4-methylbenzenesulfonamide Not reported 7.2–8.1 (aromatic) 1320 (S=O)
MethylN-({[2-(2-methoxyacetamido)-4-(phenylsulfanyl)phenyl]amino}...) Not reported 6.8–7.5 (aromatic) 1680 (C=O)

Antimicrobial Activity

Sulfonamide derivatives () show marked antimicrobial effects, likely due to sulfonamide groups mimicking p-aminobenzoic acid (PABA) in bacterial folate synthesis. The target benzamide may lack this mechanism but could exhibit activity via alternative pathways, such as enzyme inhibition or membrane disruption .

Enzyme Inhibition and Antitumor Effects

Sulfonamides in inhibit carbonic anhydrase, while benzamides might target proteases or kinases. The trifluoromethyl analog () could leverage fluorine’s stereoelectronic effects () for enhanced binding to hydrophobic enzyme pockets .

Biological Activity

N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide, a compound with the molecular formula C21H19NOSC_{21}H_{19}NOS, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H19NOSC_{21}H_{19}NOS
  • Molecular Weight : 341.45 g/mol
  • IUPAC Name : this compound

The compound features a phenylsulfanyl group, which is known to influence its biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to cancer progression and inflammation.
  • Receptor Modulation : It can modulate receptor activity, impacting signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation.
  • Mechanistic Insights : The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Bacterial Strains Tested : Various strains such as Staphylococcus aureus and Escherichia coli were used in susceptibility tests.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL, indicating moderate antibacterial properties.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against MCF-7 breast cancer cells. The study reported:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

This data illustrates a significant reduction in cell viability at higher concentrations, suggesting effective cytotoxicity.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties against E. coli. The findings were as follows:

Compound Concentration (µg/mL)Zone of Inhibition (mm)
Control0
1015
2525
5035

The results indicate that higher concentrations lead to increased inhibition of bacterial growth.

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